methyl 5-bromo-3-methylbenzofuran-2-carboxylate
Overview
Description
methyl 5-bromo-3-methylbenzofuran-2-carboxylate is an organic compound with the molecular formula C11H9BrO3. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry. This compound is characterized by a benzofuran ring substituted with a bromine atom, a methyl group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: methyl 5-bromo-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove specific functional groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
methyl 5-bromo-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: This compound has a similar structure but with an amino group instead of a methyl group.
Other Benzofuran Derivatives: Various benzofuran derivatives with different substituents exhibit unique biological activities and applications.
Uniqueness: methyl 5-bromo-3-methylbenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylate ester group make it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
OHUCFHBKDKCJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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